molecular formula C25H19F2N5O2S B10952152 N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952152
M. Wt: 491.5 g/mol
InChI Key: LTBFPPZSWNNDOH-UHFFFAOYSA-N
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Description

N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazole ring, a pyrazolopyridine core, and a difluoromethoxyphenyl group, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-(difluoromethoxy)aniline, the thiazole ring can be constructed through a cyclization reaction with a thiourea derivative under acidic conditions.

    Construction of the Pyrazolopyridine Core: This step involves the formation of the pyrazolopyridine ring system, which can be achieved by reacting a suitable diketone with hydrazine derivatives, followed by cyclization.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazolopyridine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the thiazole or pyrazolopyridine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride could target specific functional groups, such as the carboxamide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives, potentially with altered biological activity.

    Substitution: Formation of substituted derivatives with modified chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

    Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular behavior or function.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-{4-[4-(methoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The presence of the difluoromethoxy group in N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H19F2N5O2S

Molecular Weight

491.5 g/mol

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H19F2N5O2S/c1-14-12-19(21-15(2)31-32(22(21)28-14)17-6-4-3-5-7-17)23(33)30-25-29-20(13-35-25)16-8-10-18(11-9-16)34-24(26)27/h3-13,24H,1-2H3,(H,29,30,33)

InChI Key

LTBFPPZSWNNDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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